
Biotin-PEG4-alkane-3',5'-cytidine-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is a complex chemical compound that integrates biotin, polyethylene glycol (PEG4), an alkane chain, and 3’,5’-cytidine-bisphosphate. This compound is designed to combine the unique properties of each component, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves multiple steps:
Biotinylation: Biotin is first activated and then attached to the PEG4 chain.
PEGylation: The PEG4 chain is synthesized by polymerizing ethylene glycol units.
Alkylation: The alkane chain is introduced to link the PEG4 and cytidine-bisphosphate.
Phosphorylation: The cytidine is phosphorylated at the 3’ and 5’ positions to form cytidine-bisphosphate
Industrial Production Methods
Industrial production of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate typically involves large-scale synthesis using automated reactors. The process includes:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, ensuring consistency and high yield.
Purification: The compound is purified using chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the alkane chain.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include modified versions of the original compound with different functional groups, enhancing its versatility for various applications .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent for labeling and detection.
Biology: Employed in molecular biology for tagging and tracking biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools
Wirkmechanismus
The mechanism of action of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves:
Biotin: Binds to avidin or streptavidin with high affinity, facilitating detection and purification.
PEG4: Increases solubility and reduces non-specific binding.
Alkane Chain: Provides structural stability.
Cytidine-bisphosphate: Participates in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG4-alkyne: Contains an alkyne group for click chemistry reactions.
Biotin-PEG4-acid: Features a carboxylic acid group for conjugation.
Biotin-PEG4-thiol: Includes a thiol group for binding to gold surfaces.
Uniqueness
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is unique due to its combination of biotin, PEG4, alkane, and cytidine-bisphosphate, making it highly versatile for various applications. Its ability to participate in multiple types of chemical reactions and its wide range of scientific research applications set it apart from similar compounds.
Eigenschaften
Molekularformel |
C33H57N7O18P2S |
|---|---|
Molekulargewicht |
933.9 g/mol |
IUPAC-Name |
[(2R,4S,5R)-5-[5-[3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl]-4-amino-2-oxopyrimidin-1-yl]-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C33H57N7O18P2S/c34-30-21(18-40(33(45)39-30)31-28(43)29(58-60(49,50)51)23(57-31)19-56-59(46,47)48)4-3-8-35-26(42)7-10-52-12-14-54-16-17-55-15-13-53-11-9-36-25(41)6-2-1-5-24-27-22(20-61-24)37-32(44)38-27/h18,22-24,27-29,31,43H,1-17,19-20H2,(H,35,42)(H,36,41)(H2,34,39,45)(H2,37,38,44)(H2,46,47,48)(H2,49,50,51)/t22-,23+,24-,27-,28-,29?,31+/m0/s1 |
InChI-Schlüssel |
SOPTYGHHYDMBBT-GSCFEYKZSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)[C@H]4[C@H](C([C@H](O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


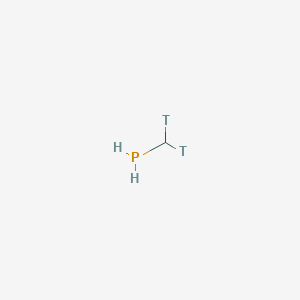
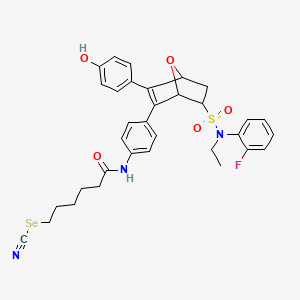
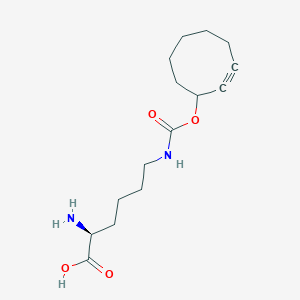

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

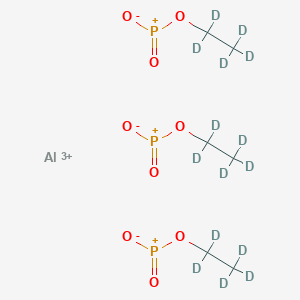

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

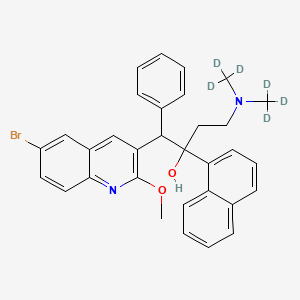
![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
